2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-
Description
The compound 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- (hereafter referred to by its systematic name for clarity) is a naphthalene-derived carboxamide featuring a cyano group at the 6-position of the naphthalene ring and an isopropoxy-substituted phenyl group at the amide nitrogen.
Key structural attributes include:
- 3-(1-methylethoxy)phenyl group: A bulky, lipophilic substituent that may improve solubility in nonpolar environments or modulate steric effects in biological systems.
Properties
CAS No. |
653604-42-3 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-cyano-N-(3-propan-2-yloxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-14(2)25-20-5-3-4-19(12-20)23-21(24)18-9-8-16-10-15(13-22)6-7-17(16)11-18/h3-12,14H,1-2H3,(H,23,24) |
InChI Key |
CWOLTRZESRADKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Cyano-2-Naphthoic Acid
The naphthalene backbone is constructed via Stobbe condensation , starting with 2,4-dimethoxybenzaldehyde and diethyl succinate. Cyclization under acidic conditions yields ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate. Subsequent hydrolysis with NaOH produces the carboxylic acid, followed by nitration and reduction to introduce the cyano group.
Key Reaction:
$$
\text{Ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{6-Cyano-2-naphthoic acid}
$$
Amide Coupling with 3-Isopropoxyaniline
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 3-isopropoxyaniline in the presence of a coupling agent (e.g., DCC in DMF).
Reagents and Conditions:
- Coupling Agent: DCC (1.2 equiv), DMF, 0°C → RT, 12 hrs.
- Yield: ~75% (estimated based on analogous naphthalenecarboxamide syntheses).
Direct Functionalization of Pre-Substituted Naphthalene
Naphthalene Bromination and Cyanation
Bromination at position 6 of 2-naphthoic acid followed by cyanation via Sandmeyer reaction introduces the CN group. Subsequent amide formation proceeds as in Section 1.2.
Optimization Note:
Alkoxy Group Introduction
3-Isopropoxyaniline is synthesized via Mitsunobu reaction :
- Substrate: 3-Nitrophenol + isopropyl alcohol.
- Conditions: DIAD, PPh₃, THF, 0°C → RT.
- Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
Alternative Route via Radical Addition
Radical-Mediated Coupling
Aryl radicals generated from 3-isopropoxybenzenediazonium salt react with 6-cyano-2-naphthalenecarboxamide under UV light.
Advantages:
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | Stobbe condensation, DCC coupling | 70–75% | ≥95% | High |
| Direct Functionalization | Bromination, Sandmeyer reaction | 65–70% | ≥90% | Moderate |
| Radical Addition | Diazonium salt decomposition | 55–60% | ≥85% | Low |
Critical Challenges and Solutions
- Regioselectivity in Cyanation:
- Amine Reactivity:
- Purification:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 3-(1-methylethoxy)phenyl group is shared with Flutolanil, suggesting this substituent may optimize interactions with fungal targets. However, the 6-cyano group in the target compound replaces Flutolanil’s 2-trifluoromethyl, likely altering electronic and steric properties.
- Cyprofuram’s tetrahydrofuran ring and chlorophenyl group highlight the diversity of bioactive carboxamides, but the absence of a naphthalene backbone distinguishes it from the target compound .
Comparison with UV-Absorbing Derivatives ()
Key Observations :
- The cyclopentyloxy analog () demonstrates how bulkier alkoxy groups (vs. isopropoxy) might enhance UV stability by reducing photodegradation.
Research Findings and Mechanistic Insights
- Electronic Effects: The 6-cyano group in the target compound likely increases electron deficiency in the naphthalene ring compared to trifluoromethyl (Flutolanil) or chlorophenyl (Cyprofuram) analogs. This could influence binding to cytochrome P450 enzymes or other biological targets .
- UV Absorption: While direct data is absent, the cyano group’s strong electron-withdrawing nature may shift UV absorption maxima compared to hydroxyl- or methoxy-substituted naphthalenecarboxamides .
Biological Activity
2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]- (CAS No. 57399571) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C25H18N2O2
- Molecular Weight : 398.43 g/mol
This structure features a naphthalene backbone with a carboxamide and cyano functional groups, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that 2-Naphthalenecarboxamide derivatives exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes implicated in cancer progression.
Anticancer Activity
A study focused on the synthesis and evaluation of similar compounds highlighted the potential of naphthalene derivatives in targeting breast cancer cells. The findings indicated that certain derivatives exhibited notable antiproliferative activity against MCF-7 and MDA-MB-468 breast cancer cell lines, suggesting that 2-Naphthalenecarboxamide may share similar properties due to structural similarities .
Table 1: Antiproliferative Activity of Naphthalene Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Naphthalenecarboxamide derivative | MCF-7 | TBD | Topoisomerase I inhibition |
| Compound 17 | MCF-7 | TBD | Apoptosis induction |
| Compound 18 | MDA-MB-468 | TBD | Cell cycle arrest |
(TBD = To Be Determined)
The mechanism by which 2-Naphthalenecarboxamide exerts its biological effects is likely multifaceted:
- Topoisomerase Inhibition : Similar compounds have been shown to bind to topoisomerase I, disrupting DNA replication in cancer cells .
- Induction of Apoptosis : Some derivatives lead to increased apoptosis in cancer cells, which is critical for reducing tumor growth.
Case Studies
Recent investigations into naphthalene derivatives have provided insights into their therapeutic potential:
- Study on Breast Cancer : A series of compounds were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that specific modifications to the naphthalene structure significantly enhanced anticancer activity .
- NCI-60 Cell Panel Assays : Compounds similar to 2-Naphthalenecarboxamide were screened against the NCI-60 panel, revealing promising cytotoxic profiles across various cancer types.
Future Directions
Further research is necessary to elucidate the full range of biological activities associated with 2-Naphthalenecarboxamide. Key areas for future investigation include:
- In Vivo Studies : To validate the anticancer efficacy observed in vitro.
- Mechanistic Studies : To explore the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
